- Pyridinones as antifibrotic agents and their preparation, World Intellectual Property Organization, , ,
Cas no 936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde)
936011-17-5 structure
Product Name:5-Bromo-2-methoxyisonicotinaldehyde
Numéro CAS:936011-17-5
Le MF:C7H6BrNO2
Mégawatts:216.032041072845
MDL:MFCD13181606
CID:1026291
PubChem ID:70700318
Update Time:2024-10-26
5-Bromo-2-methoxyisonicotinaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 5-Bromo-2-methoxyisonicotinaldehyde
- 5-Bromo-2-methoxyisonicotildehyde
- 5-bromo-2-methoxypyridine-4-carbaldehyde
- 5-Bromo-2-methoxypyridine-4-carboxaldehyde
- GSHIHNCXBSQCLM-UHFFFAOYSA-N
- 5-Bromo-2-methoxy isonicotinaldehyde
- FCH1380404
- AB66667
- SY102929
- AX8218110
- Z1129
- 5-Bromo-2-methoxyisonicotinaldehyde, AldrichCPR
- 5-Bromo-2-methoxy-4-pyridinecarboxaldehyde (ACI)
- 3-Bromo-6-methoxypyridine-4-carboxaldehyde
- 5-Bromo-2-methoxy-pyridine-4-carbaldehyde
- DTXSID70743174
- SCHEMBL533880
- AKOS016002761
- MFCD13181606
- CS-W022310
- DS-14931
- DB-368443
- Z1269208118
- 936011-17-5
- EN300-1268309
-
- MDL: MFCD13181606
- Piscine à noyau: 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
- La clé Inchi: GSHIHNCXBSQCLM-UHFFFAOYSA-N
- Sourire: O=CC1C(Br)=CN=C(OC)C=1
Propriétés calculées
- Qualité précise: 214.95819 g/mol
- Masse isotopique unique: 214.95819 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 142
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 39.2
- Poids moléculaire: 216.03
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.606
- Point d'ébullition: 273.596°C at 760 mmHg
- Point d'éclair: 119.267°C
- Indice de réfraction: 1.591
5-Bromo-2-methoxyisonicotinaldehyde Informations de sécurité
- Description des dangers: H315-H319-H335
5-Bromo-2-methoxyisonicotinaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
93CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 1g |
203.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FV855-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 250mg |
180CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847064-100mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 98% | 100mg |
626.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13492-25g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 25g |
$200 | 2023-09-07 | |
| Fluorochem | 220153-250mg |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 220153-1g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 1g |
£39.00 | 2022-03-01 | |
| Fluorochem | 220153-5g |
5-Bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 95% | 5g |
£123.00 | 2022-03-01 | |
| TRC | B429355-2.5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 2.5g |
$ 50.00 | 2022-06-01 | ||
| TRC | B429355-5g |
5-bromo-2-methoxyisonicotinaldehyde |
936011-17-5 | 5g |
$ 65.00 | 2022-06-01 |
5-Bromo-2-methoxyisonicotinaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -70 °C
Référence
- Preparation of anti-fibrotic pyridinones, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
Référence
- Preparation of tricyclic compounds as GPR40 agonists for use in treating diabetes and associated conditions, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of pyrido[3,2-c]benzazocinones and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Butyllithium , Diisopropanolamine Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of piperidines or piperidones substituted with urea and heteroaryl as FPR2 modulators, European Patent Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran ; rt → -5 °C; 30 min, -5 °C; -5 °C → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
Référence
- Preparation method of 4-(difluoromethyl)-2-hydroxypyridine-5-sulfonyl chloride, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Référence
- Preparation of tricyclic fused pyridin-2-one derivatives as BRD4 inhibitors for treatment of proliferative disorders and cancer, India, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -60 °C
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
1.2 Solvents: Dimethylformamide ; < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -60 °C → rt
Référence
- Preparation of substituted pyrazoles and imidazoles as hemoglobin modifier compounds and uses thereof, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
Référence
- Preparation of pyrimidine derivatives useful as P2X3 and P2X2/3 receptor antagonists useful for the treatment of urinary tract diseases, pain, respiratory diseases and cardiovascular diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
Référence
- Preparation of tetrahydroisoquinoline derivatives for use as anti-hepatitis b virus agents, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of N-aryl heteroarylcarboxamides and arylcarboxamides as inhibitors of WDR5 protein-protein binding, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of biphenyl compounds as renin inhibitors for treating cardiovascular events and renal insufficiency, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
Référence
- Preparation of pyrido[4,5]cyclohepta[1,2-5b]pyridines and related compounds as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
5-Bromo-2-methoxyisonicotinaldehyde Raw materials
5-Bromo-2-methoxyisonicotinaldehyde Preparation Products
5-Bromo-2-methoxyisonicotinaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
Numéro de commande:A859722
État des stocks:in Stock
Quantité:100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:20
Prix ($):372.0
Courriel:sales@amadischem.com
5-Bromo-2-methoxyisonicotinaldehyde Littérature connexe
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
Pureté:99%
Quantité:100g
Prix ($):372.0